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molecular formula C10H14N2 B189441 (1-Pyridin-4-yl)piperidine CAS No. 2767-90-0

(1-Pyridin-4-yl)piperidine

Cat. No. B189441
M. Wt: 162.23 g/mol
InChI Key: MTPBUCCXRGSDCR-UHFFFAOYSA-N
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Patent
US04158093

Procedure details

To 28.1 parts of this 1-[2-(2-pyridyl)ethyl]-4-cyanopyridinium chloride hydrochloride in 150 parts water was added 24 parts of piperidine, and the resulting mixture stirred for 2.5 hours at ambient temperature. 300 parts of 40% sodium hydroxide was added, and the reaction heated to 100° C. for two hours, cooled, and the organic layer separated. Distillation of the organic layer gave 15 parts 4-piperidinopyridine and 10 parts 2-vinylpyridine which was subsequently recycled for use in preparing more pyridylethyl salts.
Name
1-[2-(2-pyridyl)ethyl]-4-cyanopyridinium chloride hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Cl-].[N:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][CH2:10][N+:11]1[CH:16]=[CH:15][C:14](C#N)=[CH:13][CH:12]=1.N1CCCCC1.[OH-].[Na+]>O>[N:10]1([C:11]2[CH:12]=[CH:13][N:14]=[CH:15][CH:16]=2)[CH2:9][CH2:4][CH2:3][CH2:8][CH2:7]1.[CH:9]([C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][N:3]=1)=[CH2:10] |f:0.1.2,4.5|

Inputs

Step One
Name
1-[2-(2-pyridyl)ethyl]-4-cyanopyridinium chloride hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.[Cl-].N1=C(C=CC=C1)CC[N+]1=CC=C(C=C1)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture stirred for 2.5 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated to 100° C. for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the organic layer separated
DISTILLATION
Type
DISTILLATION
Details
Distillation of the organic layer

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
Name
Type
product
Smiles
N1(CCCCC1)C1=CC=NC=C1
Name
Type
product
Smiles
C(=C)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04158093

Procedure details

To 28.1 parts of this 1-[2-(2-pyridyl)ethyl]-4-cyanopyridinium chloride hydrochloride in 150 parts water was added 24 parts of piperidine, and the resulting mixture stirred for 2.5 hours at ambient temperature. 300 parts of 40% sodium hydroxide was added, and the reaction heated to 100° C. for two hours, cooled, and the organic layer separated. Distillation of the organic layer gave 15 parts 4-piperidinopyridine and 10 parts 2-vinylpyridine which was subsequently recycled for use in preparing more pyridylethyl salts.
Name
1-[2-(2-pyridyl)ethyl]-4-cyanopyridinium chloride hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Cl-].[N:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][CH2:10][N+:11]1[CH:16]=[CH:15][C:14](C#N)=[CH:13][CH:12]=1.N1CCCCC1.[OH-].[Na+]>O>[N:10]1([C:11]2[CH:12]=[CH:13][N:14]=[CH:15][CH:16]=2)[CH2:9][CH2:4][CH2:3][CH2:8][CH2:7]1.[CH:9]([C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][N:3]=1)=[CH2:10] |f:0.1.2,4.5|

Inputs

Step One
Name
1-[2-(2-pyridyl)ethyl]-4-cyanopyridinium chloride hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.[Cl-].N1=C(C=CC=C1)CC[N+]1=CC=C(C=C1)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture stirred for 2.5 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated to 100° C. for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the organic layer separated
DISTILLATION
Type
DISTILLATION
Details
Distillation of the organic layer

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
Name
Type
product
Smiles
N1(CCCCC1)C1=CC=NC=C1
Name
Type
product
Smiles
C(=C)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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